Methyl-tri(tetradecyl)azanium;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-tri(tetradecyl)azanium;bromide can be synthesized by reacting tetradecylamine with methyl bromide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C . The reaction can be represented as follows:
C14H29NH2+CH3Br→C14H29N(CH3)3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecylamine is continuously fed into the reactor along with methyl bromide. The reaction mixture is stirred and maintained at the desired temperature to ensure complete conversion. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Methyl-tri(tetradecyl)azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield tetradecyltrimethylammonium iodide .
Scientific Research Applications
Methyl-tri(tetradecyl)azanium;bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of methyl-tri(tetradecyl)azanium;bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of cell membranes, leading to membrane disruption and cell lysis . This property is particularly useful in applications such as antimicrobial treatments and cell lysis protocols.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Similar in structure but with a longer alkyl chain (C16).
Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain (C12).
Hexadecyltrimethylammonium Bromide: Another quaternary ammonium compound with a C16 alkyl chain.
Uniqueness
Methyl-tri(tetradecyl)azanium;bromide is unique due to its specific alkyl chain length (C14), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst .
Properties
Molecular Formula |
C43H90BrN |
---|---|
Molecular Weight |
701.1 g/mol |
IUPAC Name |
methyl-tri(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WFMLFYKNIQZDHA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
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